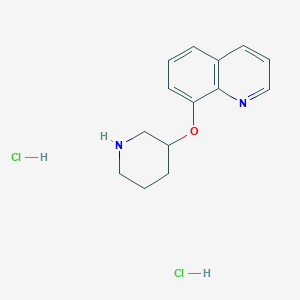

8-(3-Piperidinyloxy)quinoline dihydrochloride

Übersicht

Beschreibung

8-(3-Piperidinyloxy)quinoline dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O and a molecular weight of 301.2 g/mol. It features a quinoline core structure with a piperidine substituent, making it a unique compound in the field of chemical research. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of 8-(3-Piperidinyloxy)quinoline dihydrochloride involves several steps, typically starting with the formation of the quinoline core. Various methods can be employed, including:

Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Catalyst-Based Synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction under solvent-free conditions.

One-Pot Reactions: Combining multiple reaction steps into a single process to improve efficiency and reduce waste.

Industrial production methods may involve scaling up these laboratory techniques while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

8-(3-Piperidinyloxy)quinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-(3-Piperidinyloxy)quinoline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of anti-malarial drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-(3-Piperidinyloxy)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interfere with the malaria parasite’s ability to break down and digest hemoglobin, making them effective anti-malarial agents . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

8-(3-Piperidinyloxy)quinoline dihydrochloride can be compared with other quinoline derivatives, such as:

Quinine: An alkaloid used to treat malaria, with a similar quinoline core structure.

Chloroquine: Another anti-malarial drug that shares structural similarities with quinoline derivatives.

Hydroxychloroquine: A derivative of chloroquine, used for similar therapeutic purposes.

The uniqueness of this compound lies in its specific piperidine substituent, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Biologische Aktivität

8-(3-Piperidinyloxy)quinoline dihydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of approximately 301.21 g/mol. This compound is notable for its unique structure, which features a quinoline ring substituted with a piperidinyloxy group at the 3-position. It has garnered attention in various fields, particularly in cancer research and parasitology, due to its significant biological activities.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the activity of platelet-derived growth factor (PDGF) receptors, which are implicated in various proliferative disorders, including several types of cancer such as lung, breast, and prostate cancers . The compound's ability to inhibit PDGF receptor kinases suggests its potential in therapeutic applications targeting tumor growth and metastasis.

Case Study: Inhibition of Glioblastoma Growth

A study demonstrated that compounds similar to this compound inhibited glioblastoma tumor growth in vivo. Specifically, the compound was tested on human glioblastoma cell lines in nude mice, showing significant reductions in tumor size compared to controls . This highlights its potential as a therapeutic agent in treating aggressive brain tumors.

Parasitological Activity

In addition to its anticancer properties, this compound has shown promise in parasitology. It has been evaluated for its effectiveness against various parasitic infections, demonstrating activity that could be beneficial in developing new treatments for diseases caused by parasites.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The presence of the piperidinyloxy group enhances its ability to bind to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:

- Inhibition of Tyrosine Kinases : The compound primarily inhibits PDGF receptor kinases, which play a crucial role in cell proliferation and survival.

- Induction of Apoptosis : By interfering with signaling pathways, it can promote programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy-substituted quinoline | Anticancer and anti-corrosion properties |

| Mefloquine hydrochloride | Quinoline derivative | Antimalarial activity |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline | Thiophene-substituted quinoline | Antiproliferative effects |

| 8-(4-Piperidinyloxy)quinoline dihydrochloride | Piperidine-substituted quinoline | Anticancer activities |

This table illustrates how this compound stands out due to its specific substitution at the 3-position, influencing its pharmacological profile compared to other similar compounds.

Synthesis and Purity

The synthesis of this compound typically involves multi-step organic synthesis techniques. The compound is usually available in high purity (around 95%), making it suitable for various experimental applications.

Interaction Studies

Studies investigating the binding affinities and mechanisms of action have focused on how this compound interacts within biological systems. These studies often explore its potential to form complexes with metal ions or participate in redox reactions relevant to biological systems.

Eigenschaften

IUPAC Name |

8-piperidin-3-yloxyquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.2ClH/c1-4-11-5-2-9-16-14(11)13(7-1)17-12-6-3-8-15-10-12;;/h1-2,4-5,7,9,12,15H,3,6,8,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPAOJVYZGEZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.